Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate
Description
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7BrClNO2 |
|---|---|
Molecular Weight |
288.52 g/mol |
IUPAC Name |
methyl 4-bromo-6-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)9-4-6-7(11)2-5(12)3-8(6)13-9/h2-4,13H,1H3 |
InChI Key |
GJROWFCXCULKFK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . Subsequent bromination and chlorination steps introduce the halogen substituents at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by halogenation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:
- Substitution Reactions : The halogen atoms can be replaced with other functional groups through nucleophilic substitution.
- Oxidation and Reduction : Modifications to the indole ring can alter its electronic properties.
- Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
Biology
Research has indicated that derivatives of this compound exhibit potential biological activities, including:
- Antiviral Properties : Certain derivatives have shown effectiveness against viral infections.
- Anticancer Activity : The compound's structure allows it to interact with specific molecular targets in cancer cells, making it a candidate for further therapeutic exploration .
A notable study demonstrated that indole derivatives could inhibit Mcl-1, a protein involved in cancer cell survival, suggesting that this compound may also possess similar inhibitory effects .
Medicine
The ongoing exploration into this compound's therapeutic potential includes its use in developing new drugs targeting various diseases. Its unique molecular structure allows for interactions with specific enzymes and receptors, which could lead to novel treatment options .
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Development : The compound is explored for creating new materials due to its unique properties.
- Chemical Processes : It serves as an intermediate in synthesizing other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The halogen substituents can enhance the compound’s binding affinity to certain receptors or enzymes, influencing biological pathways. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation and other physiological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 4-chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- Methyl 6-bromo-1H-indole-2-carboxylate
Uniqueness
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is unique due to the specific combination of bromine and chlorine substituents on the indole ring. This combination can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .
Biological Activity
Methyl 4-bromo-6-chloro-1H-indole-2-carboxylate is an indole derivative that exhibits a range of biological activities, primarily due to its unique structural features. This compound has garnered attention in pharmacological research for its potential applications in antimicrobial and anticancer therapies.
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 230.49 g/mol. The compound features a bromo substituent at the 4-position and a chloro substituent at the 6-position of the indole ring, along with a carboxylate ester functional group at the 2-position. These substitutions are crucial as they influence the compound's reactivity and biological activity.
Antimicrobial Activity
Indole derivatives, including this compound, are known for their antimicrobial properties . Many studies have indicated that these compounds exhibit significant antibacterial and antifungal activities. For instance, indole derivatives have been reported to show effective inhibition against various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus .
In a comparative study, this compound was evaluated alongside other indole derivatives, revealing that it possesses a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent .
Anticancer Potential
The anticancer properties of indole derivatives have been widely studied, with several compounds demonstrating cytotoxic effects against various cancer cell lines. This compound's structural features may enhance its interaction with cellular targets involved in cancer proliferation.
Recent research highlights that indole-containing compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the generation of reactive oxygen species (ROS) . In vitro studies have shown that this compound exhibits significant antiproliferative activity against breast cancer (MCF-7) and colorectal carcinoma (HCT-116) cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- DNA Binding : Some studies suggest that indole derivatives can intercalate into DNA, potentially disrupting replication and transcription processes.
- Protein Kinase Inhibition : The compound may act as a protein kinase inhibitor, which is crucial for controlling cell growth and proliferation .
- Apoptotic Pathways : Induction of apoptosis via caspase activation has been documented for several indole derivatives, supporting their role in cancer therapy .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| Methyl 4-bromo-2-methyl-1H-indole | 6127-18-0 | Different substitution pattern on the indole ring |
| 4-Bromo-6-chloroindole | 885519-23-3 | Lacks carboxylate group; simpler structure |
| Ethyl 4-bromo-6-chloro-1H-indole | B6282387 | Ethyl group instead of methyl; different activity |
This table illustrates how the presence of both bromine and chlorine substituents in this compound may influence its chemical reactivity and biological activities compared to other derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
